![molecular formula C6H6N4 B107754 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 18591-78-1](/img/structure/B107754.png)

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

Vue d'ensemble

Description

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Properties

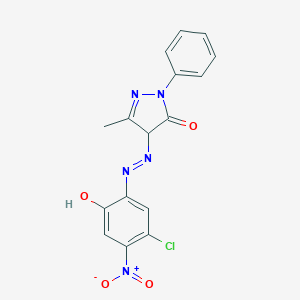

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have shown significant biological properties. For instance, some pyridazine derivatives exhibit anti-tumor and anti-inflammatory activities. The structures of these compounds have been confirmed using techniques like NMR, IR, mass spectral studies, and single-crystal X-ray diffraction. Theoretical studies, including Density Functional Theory (DFT) calculations, help to understand their chemical properties and interactions (Sallam et al., 2021).

Antiviral Activity

Certain derivatives of this compound have demonstrated antiviral activity. For example, specific compounds have shown promising activity against the hepatitis A virus (HAV), with some of them significantly reducing virus count in cell culture assays (Shamroukh & Ali, 2008).

Antiproliferative Activity

Research has also explored the antiproliferative effects of triazolo[4,3-b]pyridazine derivatives. Some compounds in this category have shown the ability to inhibit the proliferation of endothelial and tumor cells, highlighting potential applications in cancer research (Ilić et al., 2011).

Antidiabetic Potential

Triazolo[4,3-b]pyridazine derivatives have been investigated for their potential as anti-diabetic drugs. They exhibit inhibitory effects on Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management. These compounds have shown promising results in both in silico and in vitro studies, including their insulinotropic activities in cell lines (Bindu, Vijayalakshmi, & Manikandan, 2019).

Synthesis and Structural Analysis

Significant research has focused on the synthesis and structural analysis of triazolo[4,3-b]pyridazine compounds. Various methods have been developed for synthesizing these compounds, with an emphasis on determining their crystal structures and understanding their molecular interactions. This structural knowledge is crucial for tailoring the compounds for specific biological activities (Sallam et al., 2021).

Agricultural Applications

In agriculture, pyridazine derivatives have been used for their molluscicidal, anti-feedant, insecticidal, and herbicidal properties. These applications demonstrate the versatility of these compounds in various fields beyond human medicine (Sallam et al., 2022).

High-Energy Materials

The use of [1,2,4]triazolo[4,3-b]pyridazine in the construction of high-energy materials has been explored. Some synthesized compounds have been evaluated for their properties like detonation velocities and pressures, demonstrating potential in the field of material sciences (Chen, Zhang, Wang, & Zhang, 2021).

Safety and Hazards

The safety information for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is limited . As a chemical substance, it should be handled with proper laboratory procedures and appropriate protective equipment. It may be irritating to the skin, eyes, and respiratory tract, and direct contact should be avoided .

Orientations Futures

Triazolopyridazines, including 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine, have significant potential in drug design and discovery . Their unique physicochemical properties make them attractive for the development of new biologically active entities. Researchers are encouraged to explore the potential of this compound for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Related compounds have shown significant inhibitory activity against cdk2 . They likely interact with the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

Compounds with similar structures have shown significant cytotoxic activities against various cancer cell lines . They have been found to induce cell cycle arrest and apoptosis .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .

Propriétés

IUPAC Name |

6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-2-3-6-8-7-4-10(6)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHABLOINYBGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=NN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342734 | |

| Record name | 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18591-78-1 | |

| Record name | 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)

![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)